molecular formula C18H25NO4 B2435528 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902946-86-4

2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2435528
CAS No.: 1902946-86-4
M. Wt: 319.401
InChI Key: OUACYQWFVKPEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with an ethoxy group, an acetamide moiety, and an octahydrobenzo[b][1,4]dioxin ring system, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system. This can be achieved through the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The final step involves the coupling of the octahydrobenzo[b][1,4]dioxin intermediate with 2-(4-ethoxyphenyl)acetamide under suitable reaction conditions.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the phenyl ring and the octahydrobenzo[b][1,4]dioxin moiety.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in gene expression or enzyme activity. This modulation can result in various biological effects, including immunomodulation and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide include other derivatives of the octahydrobenzo[b][1,4]dioxin ring system, such as:

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-21-15-6-3-13(4-7-15)11-18(20)19-14-5-8-16-17(12-14)23-10-9-22-16/h3-4,6-7,14,16-17H,2,5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUACYQWFVKPEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.